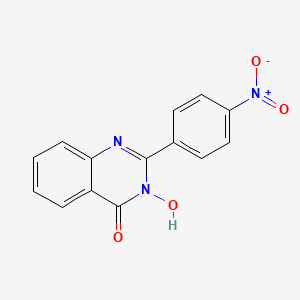

3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone” is a chemical compound with the molecular formula C14H9N3O4 . It has an average mass of 283.239 Da and a monoisotopic mass of 283.059296 Da .

Synthesis Analysis

The synthesis of compounds similar to “3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone” has been studied. For instance, 3-hydroxy-2-aryl acrylate, which is a vital precursor in the synthesis of natural products and essential drugs, has been prepared using different approaches . Another study discussed the synthesis of Morita–Baylis–Hillman adducts from isatin derivatives, which have shown good cytotoxic potential .

Scientific Research Applications

Biological Activities and Medicinal Chemistry

Quinazoline derivatives, including structures similar to 3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone, have been extensively studied for their biological activities. These compounds are part of a broader class of fused heterocycles found in numerous naturally occurring alkaloids. The stability and versatile nature of the quinazolinone nucleus allow for the introduction of various bioactive moieties, leading to the creation of potential medicinal agents. Specifically, quinazolinones have been synthesized with antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The ongoing challenge of solubility remains a significant hurdle in the development of these compounds as therapeutic drugs, highlighting the need for continued research in this area (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Optoelectronic Materials

Quinazolines, including derivatives of 3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone, are not only significant in medicinal chemistry but also in the field of optoelectronic materials. Research has highlighted the application of quinazoline derivatives in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is highly valued for creating novel optoelectronic materials. These derivatives are key in developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, as well as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anticancer Properties

The exploration of quinazoline derivatives for their anticancer properties has been a significant area of research. These compounds have shown potential in inhibiting various therapeutic protein targets beyond the well-known EGFR inhibition. The structural diversity of quinazoline derivatives opens new fields in the search for active molecules with anticancer properties. This research area remains promising, with the development of novel quinazoline compounds as anticancer drugs continuing to be a vibrant field of study (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).

properties

IUPAC Name |

3-hydroxy-2-(4-nitrophenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4/c18-14-11-3-1-2-4-12(11)15-13(16(14)19)9-5-7-10(8-6-9)17(20)21/h1-8,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIPINHRRHQQMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Thiolan-3-yl)amino]propan-1-ol](/img/structure/B2381738.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2381746.png)

![6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2381751.png)

![N-(2-methoxyphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2381756.png)

![(E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2381757.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(3-methylphenyl)azetidine-1-carboxamide](/img/structure/B2381758.png)

![2-(4-chlorophenoxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide](/img/structure/B2381760.png)